N-Methyl-5-(piperazin-1-yl)picolinamide
Description
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-methyl-5-piperazin-1-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H16N4O/c1-12-11(16)10-3-2-9(8-14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3,(H,12,16) |
InChI Key |
YXNVWCWSLBKPBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Pharmacological Characterization of N Methyl 5 Piperazin 1 Yl Picolinamide and Its Derivatives
In Vitro Pharmacological Profiling and Target Engagement Studies
The in vitro characterization of N-Methyl-5-(piperazin-1-yl)picolinamide and its analogs has revealed a complex pharmacological profile, with interactions spanning multiple receptor systems and enzyme families. These studies are crucial for understanding the molecule's mechanism of action and its potential for therapeutic development.
In Vivo Preclinical Efficacy Studies in Relevant Animal Models
Evaluation in Disease Models Reflecting Target Pathways (e.g., Metabolic Disorders, Neuropsychiatric Conditions, Anti-Infective Applications)
Following a comprehensive review of publicly available scientific literature, no in vivo preclinical efficacy data for the specific compound this compound in animal models of metabolic disorders, neuropsychiatric conditions, or for anti-infective applications has been reported. Research and development in the pharmaceutical sciences often involve the synthesis and initial screening of a vast number of compounds. However, only a small fraction of these progress to in vivo testing, and the results of such studies may not always be published or publicly disclosed, particularly in the early stages of investigation.
While the picolinamide (B142947) and piperazine (B1678402) moieties are present in various biologically active molecules, the specific pharmacological profile and efficacy of this compound in disease-relevant animal models remain uncharacterized in the accessible scientific domain. Therefore, it is not possible to provide detailed research findings or data tables on its evaluation in these contexts.
Assessment of Behavioral and Physiological Effects in Rodent Models
Similarly, a thorough search of scientific databases and literature reveals a lack of published studies detailing the assessment of behavioral and physiological effects of this compound in rodent models. Preclinical toxicological and pharmacological profiling, which includes the evaluation of a compound's effects on behavior (such as locomotor activity, anxiety-like behavior, and cognitive function) and key physiological parameters (such as body temperature, cardiovascular function, and metabolic markers), is a critical step in drug development.
However, without specific studies on this compound, no information is available regarding its potential central nervous system effects, impact on physiological systems, or any observed dose-response relationships in these domains. Consequently, the creation of data tables summarizing such effects is not feasible at this time.
Structure Activity Relationship Sar and Medicinal Chemistry Optimization of N Methyl 5 Piperazin 1 Yl Picolinamide Analogues
Elucidation of Critical Structural Determinants for Biological Activity
A comprehensive understanding of how different structural components of N-Methyl-5-(piperazin-1-yl)picolinamide analogues contribute to their biological effects is paramount for rational drug design. This involves a meticulous analysis of the picolinamide (B142947) scaffold, the piperazine (B1678402) moiety, and the interconnecting linker regions.
The picolinamide scaffold, a pyridine (B92270) ring bearing a carboxamide group, is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. nih.govmdpi.com Its significance lies in its ability to engage in various non-covalent interactions with biological targets, thereby anchoring the ligand in the binding site. Pyridine-based ring systems are among the most utilized heterocycles in drug design due to their profound impact on pharmacological activity. researchgate.net
The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein. scispace.com The carboxamide group is also a key player in ligand-target interactions, capable of forming strong hydrogen bonds as both a donor (the N-H group) and an acceptor (the carbonyl oxygen). nih.gov The combination of these features within the rigid picolinamide framework provides a specific orientation for the other parts of the molecule, such as the piperazine moiety, to interact optimally with their respective subsites on the target. In the context of VEGFR-2 inhibitors, for instance, the N1-nitrogen of the pyridine and the NH group of the picolinamide were found to form essential hydrogen bonds with the hinge region of the kinase domain. scispace.comnih.gov
| Feature of Picolinamide Scaffold | Type of Interaction | Role in Ligand-Target Binding |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Anchoring the ligand to the target protein. |
| Pyridine Ring | π-π Stacking, Hydrophobic Interactions | Enhancing binding affinity through interactions with aromatic residues. |
| Carboxamide N-H | Hydrogen Bond Donor | Forming specific hydrogen bonds with the target. |
| Carboxamide C=O | Hydrogen Bond Acceptor | Participating in crucial hydrogen bonding networks. |
The piperazine moiety is another critical component that significantly influences the pharmacological properties of this compound analogues. researchgate.netnih.gov As a versatile scaffold, it can serve multiple purposes, including acting as a linker, improving physicochemical properties, and providing points for substitution to fine-tune biological activity. researchgate.netnih.gov The introduction of a piperazine ring can enhance the solubility and bioavailability of a compound, which are crucial pharmacokinetic parameters. researchgate.net
Substituents on the distal nitrogen atom of the piperazine ring play a pivotal role in modulating the potency and selectivity of the analogues. nih.govmdpi.com The nature of these substituents can dictate the interaction with specific pockets within the target's binding site. For example, the addition of bulky or hydrophobic groups can lead to increased potency by occupying hydrophobic pockets. polyu.edu.hk Conversely, the introduction of polar groups can facilitate interactions with hydrophilic residues. The presence of a halogen substitute on a phenyl ring attached to the piperazine moiety has been shown to be essential for the inhibitory effects of certain analogues on equilibrative nucleoside transporters. polyu.edu.hk
Structure-activity relationship studies have revealed that modifications to the piperazine substituents can dramatically alter the biological activity profile. For instance, in a series of antimycobacterial agents, the introduction of lipophilic substituents at the 4-position of the piperazine ring improved in vitro activity. mdpi.com
| Piperazine Moiety Feature | Impact on Pharmacological Profile | Example |
| Core Piperazine Ring | Improves solubility and bioavailability. | General observation in drug design. researchgate.net |
| N-4 Substituent | Modulates potency and selectivity. | Introduction of lipophilic groups can enhance activity. mdpi.com |
| Halogenated Phenyl Substituent | Essential for specific biological activities. | Crucial for inhibition of equilibrative nucleoside transporters. polyu.edu.hk |
An optimal linker ensures that the fragments it connects can adopt a low-energy conformation that is complementary to the binding site, thereby maximizing binding affinity. nih.gov A linker that is too rigid may introduce strain, while a linker that is too flexible can lead to an entropic penalty upon binding. nih.gov In the synthesis of certain picolinamide derivatives, the nature of the linker and the terminal groups were systematically varied to optimize activity. researchgate.net
The terminal substituents on the picolinamide ring also contribute to the pharmacological profile. For example, in the development of 11β-HSD1 inhibitors, optimization of the left-hand side of a lead picolinamide compound led to the discovery of a highly potent and selective inhibitor. nih.govusc.edu These terminal groups can engage in additional interactions with the target or influence the electronic properties of the picolinamide scaffold, thereby affecting its binding characteristics.
Strategic Approaches for Lead Optimization
To enhance the therapeutic potential of this compound analogues, various strategic approaches for lead optimization have been employed. These strategies aim to discover novel and improved chemical entities with superior efficacy and safety profiles.
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isofunctional molecular structures with significantly different core scaffolds. researchgate.netacs.orguniroma1.itnih.govresearchgate.net This approach is particularly valuable for navigating intellectual property landscapes and overcoming issues related to toxicity or poor pharmacokinetic properties of an existing lead compound. nih.gov
In the context of picolinamide analogues, scaffold hopping can be employed to replace the picolinamide core with other heterocyclic systems that maintain the key pharmacophoric features required for biological activity. researchgate.netacs.org Computational methods are often utilized to identify potential replacement scaffolds that can present the essential interacting groups in a similar spatial arrangement. researchgate.net For example, bioisosteric replacements for the picolinamide scaffold could lead to the discovery of novel chemotypes with improved drug-like properties.
Fragment-based drug discovery (FBDD) is a rational drug design approach that begins with the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target. rsc.org These fragments are then grown or linked together to create more potent lead compounds.
FBDD strategies can be effectively applied to the derivatization of this compound analogues. For instance, the picolinamide and the substituted piperazine can be considered as two fragments that are linked together. By screening a library of fragments that bind to the target of interest, it may be possible to identify alternative replacements for either the picolinamide or the piperazine moiety. researchgate.net This approach allows for a more efficient exploration of the chemical space around the lead compound. In the discovery of novel VEGFR-2 inhibitors, a hybrid scaffold was created by grafting a fragment from one known inhibitor onto the picolinamide scaffold of another. nih.gov This strategy led to the development of picolinamide derivatives with effective antiproliferative activity. scispace.comnih.gov
Rational Design Principles for Efficacy and Specificity Enhancement
The enhancement of efficacy and specificity in analogues of this compound is achieved through a multi-faceted approach that considers the distinct roles of its constituent chemical moieties.
Picolinamide Scaffold Modifications: The pyridine ring of the picolinamide core is a key structural feature that can be modified to fine-tune electronic properties and establish specific interactions with the target protein. The introduction of various substituents on the pyridine ring can influence the molecule's orientation within the binding pocket. For instance, the placement of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, potentially affecting hydrogen bonding or other electrostatic interactions.
N-Methylamide Group Alterations: The N-methylamide linker is crucial for the molecule's conformation and can participate in hydrogen bonding. Modifications to this group, such as altering the alkyl substituent or replacing the amide bond with a bioisostere, can impact the compound's rigidity and binding affinity. These changes are often guided by computational modeling to predict the most favorable interactions.
Piperazine Ring Substitutions: The piperazine moiety is a common pharmacophore in centrally active agents due to its ability to exist in a protonated state at physiological pH, which can be crucial for target engagement. Substitutions on the distal nitrogen of the piperazine ring are a primary focus for optimization. These modifications can significantly influence potency, selectivity, and pharmacokinetic properties. For example, the addition of bulky or aromatic groups can introduce new binding interactions or, conversely, create steric hindrance at off-target sites, thereby enhancing specificity.
The following table summarizes the impact of various substitutions on the piperazine ring of a generalized picolinamide scaffold, providing insights into the rational design principles for enhancing biological activity.
| Modification | Rationale | Potential Impact on Efficacy & Specificity |
| Small Alkyl Groups (e.g., methyl, ethyl) | Probing for small hydrophobic pockets. | May enhance binding affinity if a corresponding pocket exists. |
| Aromatic Rings (e.g., phenyl, pyridyl) | Introducing potential for π-π stacking or other aromatic interactions. | Can significantly increase potency and may improve selectivity depending on the target's topology. |
| Substituted Aryl Groups | Fine-tuning electronic and steric properties of an aromatic substituent. | Allows for optimization of interactions and can be used to block unwanted metabolic pathways. |
| Polar Groups (e.g., hydroxyl, amino) | Introducing hydrogen bonding capabilities. | Can improve solubility and introduce new, specific interactions with the target. |
Bioisosteric Replacements: Another key strategy in the rational design of analogues is the use of bioisosteric replacements. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, replacing the picolinamide core with a different heterocyclic system can alter the molecule's intellectual property landscape and may lead to improved selectivity or efficacy.
The table below provides examples of bioisosteric replacements that could be considered in the design of novel analogues and their potential impact.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Picolinamide | Pyrimidine, Pyridazine | Altering hydrogen bonding patterns and dipole moment. |
| N-Methylamide | Reverse Amide, Ester, Alkene | Modifying metabolic stability and conformational flexibility. |
| Piperazine | Homopiperazine (B121016), Piperidine | Adjusting basicity and steric bulk. |
Ultimately, the rational design of potent and selective analogues of this compound relies on an iterative process of design, synthesis, and biological testing. The data gathered from these studies continually refines the understanding of the SAR and informs the next round of molecular design, leading to the development of optimized therapeutic agents.
Computational and in Silico Approaches in the Research of N Methyl 5 Piperazin 1 Yl Picolinamide
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are foundational techniques in computational chemistry used to predict how a small molecule (ligand), such as N-Methyl-5-(piperazin-1-yl)picolinamide, might interact with a biological macromolecule, typically a protein target.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For a compound like this compound, the first step would be to identify potential protein targets. Based on the activities of similar piperazine-containing molecules, plausible targets could include kinases, G-protein coupled receptors (GPCRs), or other enzymes where the piperazine (B1678402) moiety can form key interactions. researchgate.net
The docking process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then calculates the binding energy for numerous possible poses, with lower scores typically indicating a more favorable interaction. The results would predict the most stable binding mode and elucidate the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. For instance, the nitrogen atoms in the piperazine ring and the amide group of the picolinamide (B142947) scaffold are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site. researchgate.net
Table 1: Hypothetical Docking Analysis of this compound against Potential Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Mitogen-Activated Protein Kinase (MAPK) | -7.1 | LYS-53, GLU-71 | Hydrogen Bond, π-cation |
| Androgen Receptor (AR) | -7.5 | GLN-711, ARG-752 | Hydrogen Bond, Hydrophobic |
| Dopamine D2 Receptor (GPCR) | -8.2 | ASP-114, SER-193 | Ionic Bond, Hydrogen Bond |
This table is illustrative, showing the type of data generated from a molecular docking experiment. The values are based on findings for similar compound classes. researchgate.netnih.gov
While docking provides a static snapshot of the binding event, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. This compound, like most small molecules, is flexible and can adopt various shapes (conformations). Conformational analysis would first identify the low-energy, and therefore most probable, conformations of the molecule in solution.
Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time (typically nanoseconds to microseconds). This technique simulates the natural movements of atoms in the system, providing insights into how the ligand and protein mutually adjust. A stable interaction in an MD simulation, where the ligand remains in the binding pocket and maintains key interactions, lends higher confidence to the docking prediction. researchgate.net These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy.
Table 2: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Value / Method | Purpose |
| Force Field | AMBER, CHARMM | Describes the potential energy of the system's particles. |
| Water Model | TIP3P | Explicitly simulates the solvent environment. |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |
| Temperature | 310 K (37 °C) | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates physiological pressure. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantify the stability of the protein and ligand. |
This table outlines standard parameters used in setting up an MD simulation to validate a docking pose.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To build a QSAR model for analogs of this compound, a dataset of structurally similar picolinamide and piperazine derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target would be required.
For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can describe various aspects of the molecule, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., atom counts, bond counts).
Physicochemical descriptors: Such as molecular weight, logP (lipophilicity), and polar surface area (PSA).
Electronic descriptors: Describing the distribution of electrons (e.g., dipole moment).
Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors with biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, guiding the synthesis of more potent molecules. nih.gov For example, a QSAR study on arylpiperazine derivatives identified specific descriptors that influence activity against cancer cell lines, providing a roadmap for designing more effective compounds. nih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) have become transformative technologies in chemoinformatics and drug design. These methods can handle vast and complex datasets, identifying non-linear relationships that traditional QSAR models might miss.
In the context of this compound, ML algorithms such as Random Forests, Support Vector Machines (SVM), or Deep Neural Networks (DNN) could be trained on large databases of piperazine-containing compounds. These trained models can predict a wide range of properties, including:
Bioactivity: Predicting potency against multiple targets to create a selectivity profile.
ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles early in the discovery process.
Furthermore, generative AI models can be used for de novo drug design. Trained on the principles of chemical structure and desired biological activities, these models can propose entirely novel molecules, optimized for specific properties, that chemists can then synthesize and test. This approach can explore a much broader chemical space than traditional library screening, potentially leading to the discovery of innovative scaffolds.
Quantum Mechanical Calculations for Electronic Properties and Reactivity Analysis
Quantum mechanics (QM) calculations provide the most accurate description of a molecule's electronic structure. Methods like Density Functional Theory (DFT) can be applied to this compound to precisely determine its three-dimensional geometry and electronic properties.
Key insights from QM calculations include:
Molecular Electrostatic Potential (MEP): This map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding where the molecule is likely to interact with its biological target. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy gap between them indicates chemical stability.
Partial Atomic Charges: QM can provide highly accurate atomic charges for use as parameters in MD simulations, improving the physical realism of the force field and the accuracy of the simulation.
These detailed electronic insights are invaluable for rationalizing observed structure-activity relationships and for fine-tuning ligand design to enhance binding affinity and selectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-Methyl-5-(piperazin-1-yl)picolinamide and its analogs? How can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves coupling a piperazine derivative with a picolinamide scaffold. For example, in analogous compounds like dopamine D3 receptor ligands, functionalized pentanamide linkers are used to connect the piperazine and quinoline/picolinamide moieties. Reaction conditions (e.g., solvent, temperature, and stoichiometry) are critical. Post-synthesis purification often employs normal-phase chromatography (e.g., gradients of dichloromethane/ethyl acetate/methanol) and amine-phase chromatography to isolate pure products . Yield optimization may involve adjusting substituents on the piperazine ring or the aromatic core, as electron-withdrawing groups (e.g., trifluoromethoxy) can influence reactivity .
Q. How are structural characterization techniques like NMR and MS utilized to confirm the identity of This compound derivatives?
- Methodology :
- ¹H NMR : Proton signals for aromatic protons (e.g., quinoline/picolinamide) appear in the δ 7–9 ppm range, while piperazine protons resonate as broad singlets or triplets (δ 2.4–3.5 ppm). Methyl groups attached to nitrogen (e.g., N-methyl) are observed as singlets near δ 3.0–3.5 ppm .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, derivatives with trifluoromethoxy substituents show characteristic isotopic patterns for fluorine .
Q. How are receptor binding assays designed to evaluate the affinity of This compound derivatives for targets like dopamine or serotonin receptors?
- Methodology : Competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone for D2/D3 receptors) are performed on transfected cell membranes. Ki values are calculated using the Cheng-Prusoff equation. The National Institute of Mental Health’s Psychoactive Drug Screening Program (NIMH PDSP) provides standardized protocols for cross-reactivity profiling against related receptors (e.g., 5-HT, adrenergic) .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for specific receptor subtypes (e.g., dopamine D3 vs. D2 or 5-HT1A vs. 5-HT2A)?
- Methodology :
- Substituent Effects : Electron-deficient aryl groups on the piperazine ring (e.g., 3,5-dichlorophenyl) increase D3 selectivity over D2 by reducing steric hindrance in the receptor’s secondary binding pocket . For 5-HT1A, pyrimidine substituents on piperazine (e.g., compound 3o ) achieve subnanomolar Ki values (0.046 nM) due to optimal hydrogen bonding .
- Linker Optimization : Extending the alkyl chain between the picolinamide and piperazine (e.g., pentanamide vs. ethanamide) modulates conformational flexibility, improving subtype discrimination .
Q. What factors contribute to discrepancies between in vitro binding affinity and in vivo functional activity for This compound derivatives?
- Methodology :
- Pharmacokinetic Factors : Poor blood-brain barrier (BBB) penetration or rapid metabolism can reduce in vivo efficacy. LogP and polar surface area (TPSA) calculations predict BBB permeability .
- Functional Selectivity : Some ligands act as biased agonists, preferentially activating specific signaling pathways (e.g., G protein vs. β-arrestin). Functional assays (e.g., cAMP accumulation, ERK phosphorylation) are required to assess biased signaling .
Q. How can computational approaches guide the design of This compound derivatives with improved target engagement?
- Methodology :
- Molecular Docking : Docking studies using receptor crystal structures (e.g., D3 dopamine receptor, PDB: 3PBL) identify key interactions (e.g., salt bridges with Asp110<sup>3.32</sup>).
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent properties (e.g., Hammett σ values) with binding affinity. For 5-HT ligands, bulky substituents at the piperazine 4-position enhance 5-HT2A affinity .
Key Data from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
